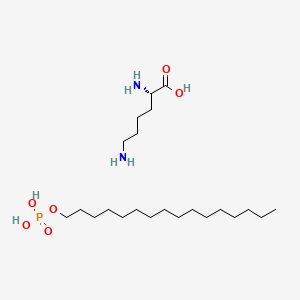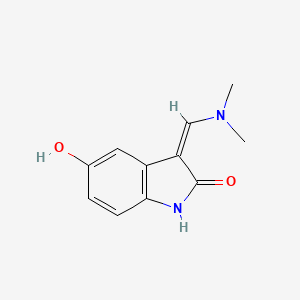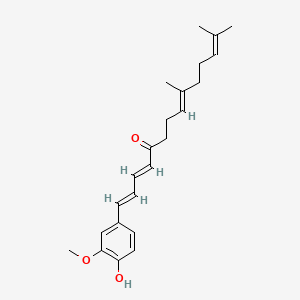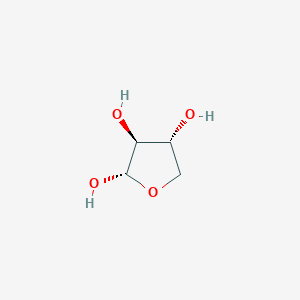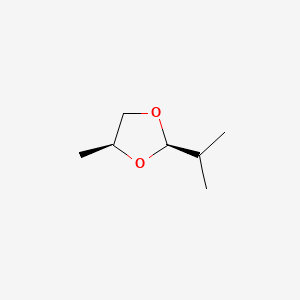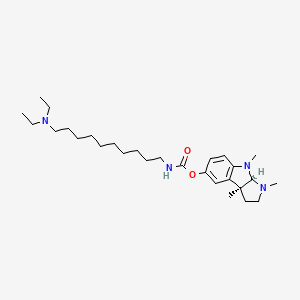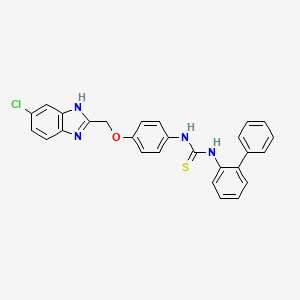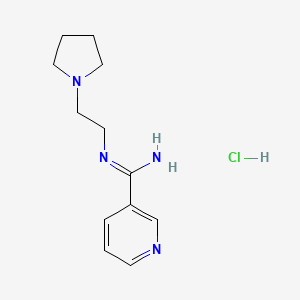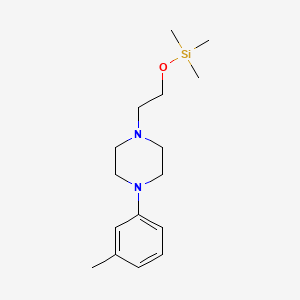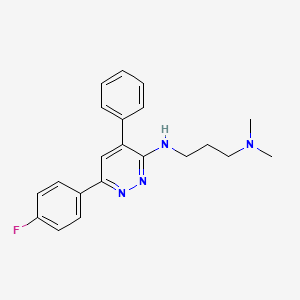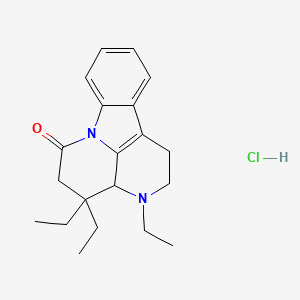
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3,4,4-triethyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 3,4,4-trietil-1,2,3,3a,4,5-hexahidrocanthin-6-ona es un compuesto orgánico sintético conocido por su estructura química única y sus posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su complejo sistema de anillos y múltiples grupos etilo, que contribuyen a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 3,4,4-trietil-1,2,3,3a,4,5-hexahidrocanthin-6-ona típicamente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura central hexahidrocanthin, seguida de la introducción de grupos etilo en posiciones específicas. Los reactivos comunes utilizados en estas reacciones incluyen haluros de alquilo, bases fuertes y catalizadores para facilitar la formación del producto deseado. Las condiciones de reacción a menudo requieren temperaturas controladas y atmósferas inertes para garantizar la estabilidad de los intermediarios y el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. Estos métodos están diseñados para optimizar el rendimiento y la pureza al tiempo que minimizan los costos de producción. Se emplean técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la cromatografía de gases (GC) para monitorear el progreso de la reacción y garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 3,4,4-trietil-1,2,3,3a,4,5-hexahidrocanthin-6-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El compuesto se puede reducir utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, típicamente utilizando nucleófilos o electrófilos en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base fuerte como hidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución típicamente dan como resultado la formación de nuevos derivados alquilados o funcionalizados del compuesto original.
Aplicaciones Científicas De Investigación
El clorhidrato de 3,4,4-trietil-1,2,3,3a,4,5-hexahidrocanthin-6-ona tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3,4,4-trietil-1,2,3,3a,4,5-hexahidrocanthin-6-ona implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
3,4,4-Trietil-1,2,3,3a,4,5-hexahidrocanthin-6-ona: La forma no clorhidrato del compuesto.
Acetato de 3,4,4-trietil-1,2,3,3a,4,5-hexahidrocanthin-6-ona: Un derivado con un grupo acetato.
Éter metílico de 3,4,4-trietil-1,2,3,3a,4,5-hexahidrocanthin-6-ona: Un derivado con un grupo éter metílico.
Singularidad
El clorhidrato de 3,4,4-trietil-1,2,3,3a,4,5-hexahidrocanthin-6-ona es único debido a su estructura química específica, que imparte propiedades físicas y químicas distintas. Su forma clorhidrato mejora su solubilidad en agua, lo que lo hace más adecuado para ciertas aplicaciones en comparación con sus contrapartes no clorhidratos.
Propiedades
Número CAS |
94831-78-4 |
|---|---|
Fórmula molecular |
C20H27ClN2O |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
4,4,6-triethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one;hydrochloride |
InChI |
InChI=1S/C20H26N2O.ClH/c1-4-20(5-2)13-17(23)22-16-10-8-7-9-14(16)15-11-12-21(6-3)19(20)18(15)22;/h7-10,19H,4-6,11-13H2,1-3H3;1H |
Clave InChI |
UWHDYCFVXSAIFQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=O)N2C3=CC=CC=C3C4=C2C1N(CC4)CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


